4-(2-Chlorophenoxy)benzylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

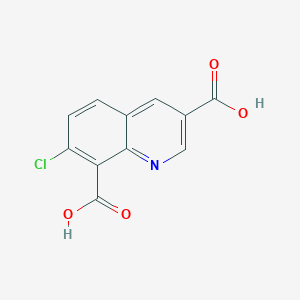

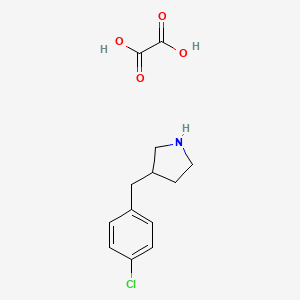

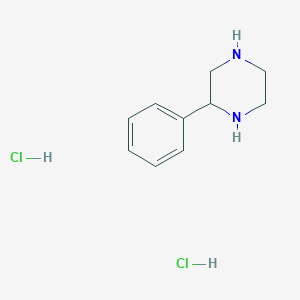

4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical compound with the CAS Number: 1170147-57-5 . Its molecular formula is C13H13Cl2NO and it has a molecular weight of 270.16 . It is typically stored at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

4-(2-Chlorophenoxy)benzylamine hydrochloride is a white solid . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Applications in Polymer Science

Bertini et al. (1999) synthesized new monomers, including hydrochlorides like 4-(2-Chlorophenoxy)benzylamine, for copolymerization with various hydrophilic comonomers. These polymers were designed for studying the action mechanism of benzylamine oxidase, highlighting the compound's utility in creating advanced polymeric materials for biochemical applications (Bertini et al., 1999).

In Analytical Chemistry

In the field of analytical chemistry, Flanagan and Ruprah (1989) developed an assay for chlorophenoxy herbicides and benzonitrile herbicides, which could include derivatives of 4-(2-Chlorophenoxy)benzylamine. This research demonstrates the compound's relevance in developing methods for detecting and analyzing chemical substances in various biological specimens (Flanagan & Ruprah, 1989).

Environmental Science and Oxidative Degradation

Bokare and Choi (2010) investigated the oxidative degradation of organic compounds in water, using substances like 4-chlorophenol, which are structurally related to 4-(2-Chlorophenoxy)benzylamine. This study is significant for understanding the environmental impact and treatment methods for compounds similar to 4-(2-Chlorophenoxy)benzylamine (Bokare & Choi, 2010).

Catalysis and Synthetic Chemistry

In synthetic chemistry, Bender and Widenhoefer (2005) explored the use of benzylamines, like 4-(2-Chlorophenoxy)benzylamine, in catalytic processes, specifically in the hydroamination of unactivated olefins. This research is crucial for advancing synthetic methodologies involving benzylamine derivatives (Bender & Widenhoefer, 2005).

Photocatalytic Oxidation

Ohkubo et al. (2006) studied the photooxygenation of benzylamine, which may include derivatives like 4-(2-Chlorophenoxy)benzylamine. This research is important for understanding photocatalytic processes and their applications in environmental and synthetic chemistry (Ohkubo et al., 2006).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The safety pictograms for this compound include the skull and crossbones . The hazard statements include H301 and H317 , indicating toxicity if swallowed and the potential to cause an allergic skin reaction, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEYZRJAHCXATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590037 |

Source

|

| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenoxy)benzylamine hydrochloride | |

CAS RN |

1170147-57-5 |

Source

|

| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)

![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)